molecular formula C16H15N3O3S B064573 4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide CAS No. 163032-69-7

4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide

Cat. No.: B064573
CAS No.: 163032-69-7
M. Wt: 329.4 g/mol
InChI Key: QQSAZPSXPHGGPW-UHFFFAOYSA-N
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Description

4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide is a chemical compound with the molecular formula C16H15N3O3S and a molecular weight of 329.37 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with dimethoxy groups and a benzoic acid hydrazide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide typically involves the following steps :

    Starting Materials: The synthesis begins with 5,6-dimethoxybenzothiazole and benzoic acid hydrazide.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

    Catalysts and Reagents: Common reagents used in the synthesis include acetic anhydride and sodium acetate.

    Purification: The product is purified through recrystallization from an appropriate solvent to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the benzothiazole ring or benzoic acid hydrazide moiety are replaced with other functional groups.

Scientific Research Applications

4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide has a wide range of applications in scientific research, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide can be compared with other similar compounds, such as :

    4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This compound has a similar benzoic acid hydrazide moiety but differs in the substituents on the aromatic ring.

    4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid: This compound lacks the hydrazide group, which can significantly alter its chemical and biological properties.

    4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid methyl ester: This ester derivative has different solubility and reactivity compared to the parent compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)10-5-3-9(4-6-10)15(20)19-17/h3-8H,17H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSAZPSXPHGGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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